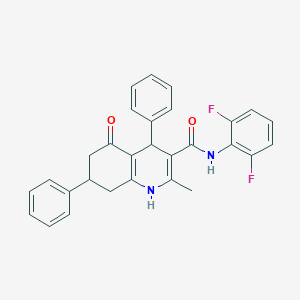
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DPH, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. Studies have also shown that N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can inhibit the growth of cancer cells and induce apoptosis. Furthermore, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the replication of several viruses, including HIV-1 and influenza A virus. These properties make N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide a promising candidate for the development of new drugs for the treatment of cancer and viral infections.
作用機序
The mechanism of action of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This inhibition can lead to the accumulation of proteins that are toxic to cancer cells, leading to their death. N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses, including HIV-1 and influenza A virus. Furthermore, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Furthermore, it exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the development of new drugs based on N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which could lead to the development of more targeted and effective drugs. Furthermore, the study of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could also provide insights into the regulation of inflammation and immune responses, which could have implications for the treatment of various diseases.
合成法
The synthesis of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2,6-difluoroaniline with 4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-2,5-dione in the presence of a base. The resulting product is then treated with a carboxylic acid derivative to yield N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The overall yield of this synthesis method is moderate, but it has been optimized over the years to improve the yield and purity of the final product.
特性
製品名 |
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C29H24F2N2O2 |
分子量 |
470.5 g/mol |
IUPAC名 |
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24F2N2O2/c1-17-25(29(35)33-28-21(30)13-8-14-22(28)31)26(19-11-6-3-7-12-19)27-23(32-17)15-20(16-24(27)34)18-9-4-2-5-10-18/h2-14,20,26,32H,15-16H2,1H3,(H,33,35) |
InChIキー |
OKNRQGVOSVGBKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=C(C=CC=C5F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=C(C=CC=C5F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303730.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303731.png)









